molecular formula C10H12ClN3 B4221508 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride CAS No. 109753-62-0

3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride

Cat. No.: B4221508
CAS No.: 109753-62-0
M. Wt: 209.67 g/mol
InChI Key: ZJDOCTKTKHYTGQ-UHFFFAOYSA-N
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Description

3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]benzimidazole family. These compounds are known for their diverse pharmacological activities and are used in various scientific research applications. The structure of this compound consists of a fused ring system that includes an imidazole ring and a benzimidazole ring, with a methyl group at the 9th position.

Preparation Methods

The synthesis of 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride can be achieved through several synthetic routes. One common method involves the condensation of 1-methyl-1H-benzimidazol-2-amine with ethyl 3-bromopyruvate, followed by reduction and oxidation steps . Another method includes the bromination of 1(9)H-2,3-dihydroimidazo[1,2-a]benzimidazole and its N-substituted analogs . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic processes .

Comparison with Similar Compounds

3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-12-8-4-2-3-5-9(8)13-7-6-11-10(12)13;/h2-5H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDOCTKTKHYTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149025
Record name 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109753-62-0
Record name 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109753620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride
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3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride
Reactant of Route 3
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3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride
Reactant of Route 4
3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride
Reactant of Route 5
3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride
Reactant of Route 6
3H-Imidazo(1,2-a)benzimidazole, 2,9-dihydro-9-methyl-, monohydrochloride

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